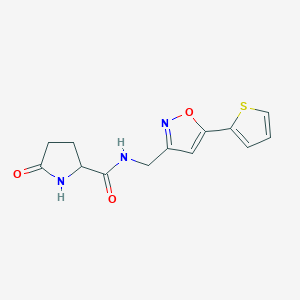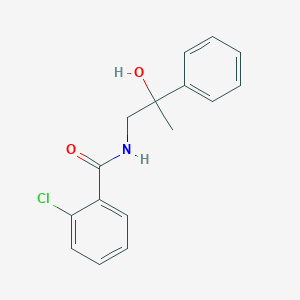![molecular formula C20H20N4O2 B2817290 N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-26-3](/img/structure/B2817290.png)
N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of new heterocyclic compounds. For instance, derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized to explore their cytotoxic activities against certain cancer cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Research has investigated the compound's derivatives for potential biological activities, such as anti-Alzheimer and anti-cox2 properties. These studies indicate promising results for the development of therapeutic agents (Attaby, Fattah, Shaif, & Elsayed, 2009).
- Another study focused on the synthesis of novel cytotoxic heterocyclic compounds showing growth inhibitory effects on certain cell lines, highlighting the compound's relevance in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Antimicrobial and Antitubercular Activities
- Synthesized derivatives of the compound have shown significant antimicrobial and antitubercular activities, presenting a potential avenue for the development of new antibacterial agents (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).
Advanced Materials and Chemical Synthesis
- The compound and its derivatives have been applied in the synthesis of advanced materials, demonstrating the versatility of these molecules in developing new functional materials with potential applications in various fields (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-8-6-16(7-9-17)22-20(25)24-13-12-23-11-3-5-18(23)19(24)15-4-2-10-21-14-15/h2-11,14,19H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIXXNZQPPXDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2817210.png)
amino}acetamide](/img/structure/B2817211.png)

![4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2817215.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2817218.png)
![Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride](/img/structure/B2817221.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817222.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)
![4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2817228.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)
